molecular formula C14H19ClN2O3 B11755396 tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate

tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate

Cat. No.: B11755396
M. Wt: 298.76 g/mol
InChI Key: MMDLDGCJUGLTLZ-UHFFFAOYSA-N
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Description

tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate: is a chemical compound with the molecular formula C14H19ClN2O3 and a molecular weight of 298.77 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate typically involves the reaction of 3-acetamido-5-chloro-2-methylphenylamine with tert-butyl chloroformate . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-acetamido-5-chloro-2-methylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

tert-butyl N-(3-acetamido-5-chloro-2-methylphenyl)carbamate

InChI

InChI=1S/C14H19ClN2O3/c1-8-11(16-9(2)18)6-10(15)7-12(8)17-13(19)20-14(3,4)5/h6-7H,1-5H3,(H,16,18)(H,17,19)

InChI Key

MMDLDGCJUGLTLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)OC(C)(C)C)Cl)NC(=O)C

Origin of Product

United States

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